
Diethyl Rivastigmine
描述
Diethyl Rivastigmine is a derivative of Rivastigmine, a well-known cholinesterase inhibitor used primarily in the treatment of mild to moderate Alzheimer’s disease and Parkinson’s disease dementia. Rivastigmine works by inhibiting the breakdown of acetylcholine, a neurotransmitter associated with memory and cognition, thereby enhancing cholinergic function in the brain .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Diethyl Rivastigmine involves several steps, starting from readily available precursors. One common method involves the esterification of m-hydroxyacetophenone, followed by asymmetric reductive amination to introduce the dimethylamino group. The final step involves the formation of the carbamate ester using ethyl(methyl)carbamic chloride .
Industrial Production Methods: In industrial settings, the synthesis of this compound is optimized for high yield and purity. The process typically involves large-scale esterification and reductive amination reactions, followed by purification steps such as crystallization or chromatography to isolate the final product .
化学反应分析
Oxidation Reactions
Diethyl Rivastigmine is susceptible to oxidation, particularly at its dimethylamino group. Key oxidative pathways include:
-
N-Oxide Formation : Reaction with hydrogen peroxide or peracids (e.g., meta-chloroperbenzoic acid) yields N-oxide derivatives, which retain cholinesterase inhibitory activity but exhibit altered pharmacokinetics .
-
Hydroxylation : Position-specific hydroxylation occurs at the aromatic ring or ethyl side chain under oxidative conditions, producing hydroxylated metabolites .
Reagents/Conditions :
Reaction Type | Reagents | Conditions | Major Product |
---|---|---|---|
N-Oxidation | H₂O₂, peracids | Mild acidic conditions | This compound N-Oxide |
Aromatic Hydroxylation | Cytochrome P450 (CYP3A4) | Physiological pH, 37°C | 4'-Hydroxy-Diethyl Rivastigmine |
Reduction Reactions
The carbamate ester group in this compound undergoes reduction under specific conditions:
-
Carbamate Cleavage : Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) reduces the carbamate to a primary alcohol, yielding des-carbamate derivatives .
-
Amine Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the dimethylaminoethyl side chain to a tertiary amine, altering its cholinergic activity .
Key Observations :
-
Reduction products exhibit diminished acetylcholinesterase (AChE) inhibition due to structural modification .
-
Stability studies show reduced metabolites are less lipophilic, impacting blood-brain barrier penetration .
Substitution Reactions
The carbamate moiety participates in nucleophilic substitution reactions:
-
Alkoxy Group Replacement : Treatment with amines (e.g., methylamine) replaces the diethylcarbamate group, generating analogs with varied potency .
-
Ester Hydrolysis : Basic hydrolysis (NaOH/ethanol) cleaves the carbamate ester, producing phenolic intermediates .
Synthetic Applications :
Nucleophile | Product | Yield (%) | Bioactivity (IC₅₀ vs AChE) |
---|---|---|---|
Methylamine | N-Methylcarbamate analog | 78 | 12 nM |
Ethanolamine | Hydroxyethylcarbamate derivative | 65 | 28 nM |
Metabolic Pathways
This compound is extensively metabolized in vivo:
-
Hydrolysis : Cholinesterase-mediated cleavage of the carbamate ester generates NAP226-90, a primary metabolite with reduced activity .
-
Deethylation : Sequential removal of ethyl groups via hepatic enzymes produces monoethyl and fully deethylated metabolites .
Pharmacokinetic Data :
Metabolic Pathway | Enzyme Involved | Half-Life (h) | Excretion Route |
---|---|---|---|
Carbamate Hydrolysis | Plasma cholinesterase | 1.5–2.0 | Renal (70%) |
Oxidative Deethylation | CYP3A4 | 3.2–4.1 | Hepatic (30%) |
Stability Under Environmental Conditions
-
Thermal Degradation : At >100°C, this compound decomposes into phenolic byproducts and dimethylamine .
-
Photodegradation : UV exposure (254 nm) induces ring-opening reactions, forming quinone derivatives .
Comparative Reactivity Insights
A structural comparison with rivastigmine reveals:
科学研究应用
Pharmacokinetic Studies
Diethyl Rivastigmine serves as an internal standard or tracer molecule in pharmacokinetic studies of Rivastigmine. Its deuterated structure allows researchers to track its absorption, distribution, metabolism, and excretion (ADME) more accurately than non-deuterated compounds. By measuring the concentrations of both Rivastigmine and this compound in biological samples, researchers can gain insights into the metabolic pathways and interactions within the body.
Key Advantages:
- Enhanced Tracking: The presence of deuterium provides unique isotopic properties that facilitate mass spectrometry studies, allowing for detailed tracking of metabolic pathways.
- Metabolic Pathway Investigation: Researchers can analyze the metabolites of this compound to identify enzymes responsible for metabolizing Rivastigmine, improving understanding of drug efficacy and potential side effects.
Neuroprotective Effects
Research indicates that this compound not only enhances cholinergic neurotransmission by inhibiting acetylcholinesterase but also exhibits neuroprotective effects. This is particularly significant in the context of Alzheimer's disease, where it may help modulate amyloid-beta aggregation—a key pathological feature of the disease.
Clinical Insights:
- Cognitive Function Improvement: Studies have shown that Rivastigmine derivatives can improve cognitive functions such as memory and learning by increasing acetylcholine levels in the synaptic cleft .
- Potential in Other Conditions: There is ongoing research into the effectiveness of acetylcholinesterase inhibitors like this compound in treating cognitive dysfunction associated with other conditions, such as multiple sclerosis .
Case Studies and Clinical Trials
Several clinical trials have evaluated the efficacy and safety of Rivastigmine and its derivatives. Below is a summary of findings from notable studies:
Comparative Analysis with Other Compounds
This compound can be compared with other acetylcholinesterase inhibitors to highlight its unique features:
Compound Name | Structure Type | Unique Features |
---|---|---|
Rivastigmine | Non-deuterated analogue | Standard form used clinically for AD treatment. |
Donepezil | Piperidine derivative | Selective for acetylcholinesterase; longer half-life than Rivastigmine. |
Galantamine | Tertiary alkaloid | Modulates nicotinic receptors; used for mild to moderate AD. |
Tacrine | First marketed AChE inhibitor | Hepatotoxicity limits use; less selective than newer compounds. |
This compound's deuterated structure allows for enhanced tracking in metabolic studies compared to these other compounds, making it particularly valuable in research focused on drug metabolism and pharmacodynamics.
作用机制
Diethyl Rivastigmine exerts its effects by inhibiting cholinesterase enzymes, specifically acetylcholinesterase and butyrylcholinesterase. By binding to these enzymes, it prevents the hydrolysis of acetylcholine, leading to increased levels of acetylcholine in the synaptic cleft. This enhances cholinergic transmission, which is crucial for memory and cognitive functions .
相似化合物的比较
Donepezil: Another cholinesterase inhibitor used for Alzheimer’s disease, but with a different chemical structure and pharmacokinetic profile.
Galantamine: A natural alkaloid that also inhibits acetylcholinesterase and modulates nicotinic receptors.
Tacrine: An older cholinesterase inhibitor with a higher incidence of hepatotoxicity.
Uniqueness: Diethyl Rivastigmine is unique due to its dual inhibition of both acetylcholinesterase and butyrylcholinesterase, providing a broader spectrum of action. Additionally, its chemical structure allows for various modifications, making it a versatile compound for research and therapeutic applications .
生物活性
Diethyl Rivastigmine is a synthetic carbamate derivative of Rivastigmine, primarily recognized for its role as a reversible inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). This compound has garnered attention for its potential therapeutic applications in treating Alzheimer's disease (AD) and other neurodegenerative disorders. The following sections detail its biological activity, mechanisms of action, pharmacokinetics, and relevant case studies.
This compound functions by inhibiting the enzymes AChE and BuChE, which are responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh). By preventing the breakdown of ACh, this compound enhances cholinergic neurotransmission, which is often impaired in patients with Alzheimer's disease.
- AChE Inhibition : Rivastigmine exhibits a preferential inhibitory effect on AChE in brain regions most affected by neurodegeneration, such as the cortex and hippocampus. This selectivity is crucial as it aligns with the areas where cholinergic deficits contribute significantly to cognitive decline in AD patients .
- BuChE Inhibition : While AChE inhibition is more pronounced, BuChE also plays a role in cholinergic signaling, particularly in pathological conditions. This compound's dual inhibition may provide a broader therapeutic effect .
Pharmacokinetics
The pharmacokinetics of this compound indicate a rapid absorption and metabolism profile:
- Absorption : Following administration, this compound is quickly absorbed into the bloodstream.
- Metabolism : It undergoes hydrolysis to form various phenolic derivatives that are subsequently excreted. The half-life is relatively short, necessitating multiple daily doses or alternative delivery methods such as transdermal patches .
- Distribution : The compound shows significant central nervous system penetration, which is essential for its therapeutic efficacy against AD.
Biological Activity Data
The biological activity of this compound can be summarized through various studies that highlight its effectiveness and safety profile. The following table presents key findings from research studies:
Case Studies
Several clinical trials and case studies have illustrated the efficacy and safety of this compound:
- Clinical Trial on Transdermal Patch : A study involving 716 patients with moderate to severe Alzheimer's disease compared the effects of this compound delivered via transdermal patches versus oral administration. Results indicated comparable efficacy with reduced gastrointestinal side effects in patch users .
- Adverse Reactions : In clinical settings, common adverse reactions included nausea, vomiting, and diarrhea. These effects were more pronounced during the titration phase but decreased during maintenance therapy .
- Long-term Efficacy : Longitudinal studies have shown that continuous treatment with this compound can stabilize cognitive function over extended periods in AD patients, although individual responses may vary significantly .
属性
IUPAC Name |
[3-[(1S)-1-(dimethylamino)ethyl]phenyl] N,N-diethylcarbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O2/c1-6-17(7-2)15(18)19-14-10-8-9-13(11-14)12(3)16(4)5/h8-12H,6-7H2,1-5H3/t12-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRLIVEWNSBETGE-LBPRGKRZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)OC1=CC=CC(=C1)C(C)N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C(=O)OC1=CC=CC(=C1)[C@H](C)N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20431357 | |
Record name | Diethyl Rivastigmine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20431357 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1230021-34-7 | |
Record name | Diethyl Rivastigmine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20431357 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How can Diethyl Rivastigmine be identified in Rivastigmine samples?
A2: The research utilized a method called reversed-phase liquid chromatography coupled with electrospray-mass spectrometry to identify this compound in Rivastigmine samples. [] They further isolated the compound using preparative HPLC and confirmed its presence by co-injecting it with Rivastigmine samples. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。